Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate
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Overview
Description
Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate is a chemical compound with a complex structure that includes a benzoate ester, dichloro substituents, and a hydroxypropynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate typically involves the esterification of 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The dichloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxypropynyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The dichloro substituents may enhance the compound’s reactivity and binding affinity to certain targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-dichlorobenzoate: Lacks the hydroxypropynyl group, resulting in different chemical properties and reactivity.
Methyl 4-hydroxybenzoate: Contains a hydroxy group but lacks the dichloro substituents, leading to different biological activities.
Methyl 2,6-dichloro-4-methylbenzoate: Contains a methyl group instead of the hydroxypropynyl group, affecting its chemical behavior.
Uniqueness
Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate is unique due to the presence of both dichloro and hydroxypropynyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1098620-11-1 |
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Molecular Formula |
C11H8Cl2O3 |
Molecular Weight |
259.08 g/mol |
IUPAC Name |
methyl 2,6-dichloro-4-(1-hydroxyprop-2-ynyl)benzoate |
InChI |
InChI=1S/C11H8Cl2O3/c1-3-9(14)6-4-7(12)10(8(13)5-6)11(15)16-2/h1,4-5,9,14H,2H3 |
InChI Key |
LKDGWBSPDODZCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)C(C#C)O)Cl |
Origin of Product |
United States |
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